4-[4-(3,4-Dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]butanoic acid, also known as SWE101, is a compound with significant pharmacological interest, particularly as an inhibitor of soluble epoxide hydrolase. Its chemical structure is defined by the presence of a butanoic acid backbone linked to a complex oxazole moiety and a dichlorophenyl group. The compound's CAS number is 231294-93-2, and its molecular formula is .
The synthesis of 4-[4-(3,4-Dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]butanoic acid involves several key steps:
The synthesis requires careful control of conditions such as temperature and reagent concentrations to ensure high yields and purity of the final product. Analytical techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and identity of the synthesized compound .
The molecular structure of 4-[4-(3,4-Dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]butanoic acid features:
SWE101 undergoes several notable chemical reactions:
The reactivity of SWE101 can be influenced by environmental factors such as pH and temperature. Understanding these reactions is crucial for its application in biological systems where metabolic processes may alter its structure and activity .
SWE101 functions primarily as an inhibitor of soluble epoxide hydrolase. This enzyme plays a critical role in the metabolism of epoxides into their corresponding diols. By inhibiting this enzyme, SWE101 alters the levels of bioactive lipids involved in various physiological processes.
Research indicates that SWE101 has an IC50 value of approximately 4 μM in human systems and 2.8 μM in rat systems, demonstrating its potency as an inhibitor . This inhibition can lead to significant changes in lipid metabolism and inflammatory responses.
SWE101 is typically presented as a solid with specific melting points that can vary based on purity levels. Its solubility profile indicates that it may be soluble in organic solvents but less so in water.
The compound exhibits characteristics typical of carboxylic acids and heterocycles:
The primary applications of 4-[4-(3,4-Dichlorophenyl)-5-phenyloxazol-2-y]butanoic acid include:
The bioactivity of this oxazole derivative is critically dependent on strategic modifications to its heterocyclic core:
Table 1: Impact of Structural Modifications on sEH-P Inhibition
Modification Site | Structural Variant | IC₅₀ (μM) | Binding Energy (kcal/mol) |
---|---|---|---|
R₁ (C4-position) | 4-Chlorophenyl | 1.78 | -7.2 |
3,4-Dichlorophenyl | 0.21 | -9.8 | |
R₂ (C5-position) | Methyl | 3.45 | -6.1 |
Phenyl | 0.21 | -9.8 | |
R₃ (C2-substituent) | CH₂CO₂H (acetic acid) | 1.98 | -7.5 |
(CH₂)₃CO₂H (butanoic acid) | 0.21 | -9.8 |
The oxazole core is synthesized through regioselective cyclocondensation, leveraging the Robinson-Gabriel protocol:
Early synthetic routes suffered from inefficient biaryl coupling. Modern catalysis addresses this:
Table 2: Catalytic Systems for Key Bond-Forming Steps
Reaction Step | Catalyst System | Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Sonogashira Coupling | Pd(PPh₃)₄/CuI, NEt₃ | 60°C, 12 h | 88 | High regioselectivity |
Oxazole Cyclization | Ph₃PAuNTf₂ (2 mol%) | DCE, 80°C, 3 h | 91 | Functional group tolerance |
Carbonylative Coupling | PdCl₂(PPh₃)₂, CO (1 atm) | Toluene, 100°C, 8 h | 76 (2 steps) | One-pot operation |
Iodine-Mediated Cyclization | I₂ (20 mol%), DMSO | 80°C, 4 h | 82 | Metal-free, low cost |
Carboxylic acid functionalization is achieved through late-stage modification of ester or nitrile intermediates:
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5